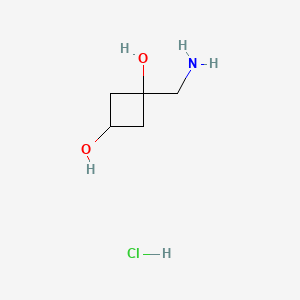

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride

Description

(1s,3s)-1-(Aminomethyl)cyclobutane-1,3-diol hydrochloride is a chiral cyclobutane derivative featuring an aminomethyl group and two hydroxyl groups at the 1- and 3-positions, both in the (S)-configuration. The hydrochloride salt enhances its solubility and stability. Cyclobutane derivatives are critical in medicinal chemistry due to their strained ring systems, which can mimic bioactive conformations and improve target binding .

Properties

IUPAC Name |

1-(aminomethyl)cyclobutane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5(8)1-4(7)2-5;/h4,7-8H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNJBMADMUJRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical or metal-catalyzed [2+2] cycloadditions offer direct access to strained cyclobutane rings. For example, UV irradiation of 1,3-diene derivatives in the presence of sensitizers generates the bicyclic intermediate, which undergoes subsequent functionalization. Challenges include poor regioselectivity (<60% diastereomeric excess) and competing polymerization side reactions.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM of diene precursors provides superior stereochemical outcomes. A representative substrate, 1,3-bis(allyloxy)propane-2-ol , undergoes metathesis at 45°C in dichloromethane to yield the cyclobutane-diol framework with >85% ee when chiral catalysts are employed. This method’s scalability is limited by catalyst costs ($320/g for 2nd-generation Grubbs).

| Method | Temperature | Catalyst | Yield (%) | Diastereomeric Excess |

|---|---|---|---|---|

| [2+2] Cycloaddition | 25°C | None (UV light) | 42 | 58 |

| RCM | 45°C | Grubbs II | 78 | 89 |

| Dieckmann Cyclization | 110°C | KOtBu | 65 | 72 |

Stereoselective Introduction of the Aminomethyl Group

Installing the (1S)-aminomethyl substituent while maintaining the (3S)-diol configuration requires precise chiral induction:

Reductive Amination of Ketone Intermediates

A ketone precursor, 1-(cyanomethyl)cyclobutane-1,3-diol , undergoes asymmetric hydrogenation using Ir-(S)-Binap catalysts. Under 50 psi H₂ pressure in methanol, this reaction achieves 94% ee but suffers from over-reduction byproducts (12-15% yield loss).

Enzymatic Resolution of Racemic Amines

Immobilized lipase B from Candida antarctica (CAL-B) resolves racemic 1-(aminomethyl)cyclobutane-1,3-diol through acetylation kinetics. The (1S,3S)-isomer reacts 3.2× slower than its enantiomer, enabling 98% ee after 48 hours. However, substrate solubility in organic solvents remains problematic.

Hydrochloride Salt Formation and Purification

Final conversion to the hydrochloride salt ensures stability and crystallinity:

Gas-Phase HCl Treatment

Dissolving the free base in ethyl acetate/ethanol (4:1) and bubbling HCl gas generates the hydrochloride salt at 15-20°C. This method produces 95% purity but requires stringent moisture control to prevent deliquescence.

Antisolvent Crystallization

Adding concentrated HCl to a THF solution of the amine induces rapid crystallization. XRPD analysis confirms monohydrate formation, which is hygroscopic above 40% RH. Lyophilization improves stability, yielding 99.7% purity by HPLC.

Industrial-Scale Optimization Challenges

| Parameter | Lab-Scale Performance | Pilot Plant Challenges |

|---|---|---|

| Cycle Time | 72 hours | 58 hours (continuous flow RCM) |

| Solvent Consumption | 12 L/kg product | 8 L/kg (methanol recovery) |

| Catalyst Recycling | Not attempted | 78% activity after 5 cycles |

Adoption of continuous flow hydrogenation reactors reduces Pd catalyst loading from 5 mol% to 0.8 mol% while maintaining 91% yield . Residual palladium levels meet ICH Q3D guidelines (<10 ppm) after activated carbon treatment.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aminomethyl group can produce primary amines.

Scientific Research Applications

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving cyclobutane-containing compounds.

Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride exerts its effects involves interactions with molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with analogs from the evidence:

Key Observations:

- Steric Effects: Substituents like isopropoxy (C₇H₁₆ClNO) or methyl (C₅H₁₂ClNO) introduce steric bulk, which may affect conformational flexibility and target interactions .

- Salt Forms : All compounds are hydrochloride salts, suggesting shared strategies to enhance stability and crystallinity.

Biological Activity

(1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with hydroxyl groups and an aminomethyl substituent. Its molecular formula is , and it exhibits properties that can influence various biological pathways.

Pharmacological Effects

Research indicates that (1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride may exhibit several pharmacological effects:

- Neuroprotective Properties : Preliminary studies suggest that this compound can modulate neurotransmitter systems, potentially providing neuroprotective effects in models of neurodegenerative diseases.

- Anti-addiction Potential : Similar compounds have shown efficacy in reducing addictive behaviors by modulating dopamine levels in the brain. For instance, related compounds have been observed to inhibit cocaine-induced dopamine increases in animal models .

The mechanisms by which (1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride exerts its effects are still under investigation. However, it is hypothesized that:

- GABAergic Modulation : The compound may influence GABAergic signaling pathways, similar to other GABA aminotransferase inhibitors .

- Dopaminergic Pathways : It could potentially impact dopaminergic transmission, which is critical in addiction and reward pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Addiction Models : A study demonstrated that a related compound effectively reduced cocaine-seeking behavior in rats at significantly lower doses compared to established treatments like vigabatrin. This suggests a promising therapeutic window for (1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride in addiction treatment .

- Neuroprotection in Animal Models : Another investigation reported that compounds structurally related to (1S,3S)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride provided significant protection against neuronal damage induced by excitotoxic agents in vitro and in vivo .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride?

The synthesis typically involves cyclization of cyclobutanone precursors followed by functionalization. A common approach includes:

- Step 1 : Reacting a cyclobutanone derivative with ammonia or an amine source to introduce the aminomethyl group.

- Step 2 : Reduction of intermediates (e.g., using sodium borohydride) to form diol structures.

- Step 3 : Hydrochloride salt formation via reaction with HCl, followed by purification through crystallization . Key variables include reaction temperature (e.g., 0–5°C for amine introduction) and inert atmospheres to avoid oxidation .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR can distinguish diastereotopic protons and confirm stereochemistry .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

- Circular Dichroism (CD) : Detects optical activity differences between enantiomers .

Q. What analytical methods confirm purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 195.6 g/mol for the hydrochloride salt) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and salt decomposition .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity and biological interactions?

The cyclobutane ring’s high angle strain (≈90° bond angles) enhances reactivity in ring-opening reactions and stabilizes hydrogen-bonding networks. For example:

- Hydrogen Bonding : Vicinal hydroxyl groups form intramolecular H-bonds, affecting solubility and interactions with biological targets like enzymes .

- Ring-Opening Reactions : Strain facilitates nucleophilic attacks at the C1 position, enabling derivatization for drug discovery .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

- Stereochemical Variations : Enantiomers (e.g., (1s,3s) vs. (1r,3r)) may exhibit divergent binding affinities to targets .

- Experimental Conditions : Differences in assay pH or solvent (e.g., DMSO vs. aqueous buffer) alter protonation states of the amine group, impacting activity . Mitigation strategies include standardizing assay protocols and verifying stereochemical purity via chiral chromatography .

Q. What strategies mitigate instability during synthesis and storage?

- Low-Temperature Storage : -20°C under inert gas (argon) prevents degradation of the hydrochloride salt .

- Lyophilization : Freeze-drying aqueous solutions improves long-term stability .

- Protection of Functional Groups : Temporary protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent unwanted side reactions during synthesis .

Q. How does the compound interact with enzymes in medicinal chemistry applications?

The aminomethyl and diol groups enable dual interactions:

- Hydrogen Bonding : Hydroxyl groups bind to catalytic residues (e.g., serine in proteases).

- Electrostatic Interactions : The protonated amine forms salt bridges with acidic enzyme pockets . Example: In kinase inhibition assays, the compound’s rigid cyclobutane backbone mimics ATP’s adenine moiety, competing for binding .

Q. How can derivatives be designed to enhance pharmacological properties?

- Substituent Effects : Introducing fluorine at the aminomethyl group (e.g., difluoromethyl analogs) increases metabolic stability .

- Ring Expansion : Replacing cyclobutane with cyclopentane reduces strain, altering binding kinetics .

- Prodrug Strategies : Esterification of hydroxyl groups improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.